2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol
Description
2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol is a chiral amino alcohol characterized by a propane-1,3-diol backbone substituted with an amino group at the C2 position and a 4,4-dimethylcyclohexyl group at the C1 position. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol |
InChI |
InChI=1S/C11H23NO2/c1-11(2)5-3-8(4-6-11)10(14)9(12)7-13/h8-10,13-14H,3-7,12H2,1-2H3 |
InChI Key |
MRFATEOTGWGPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C(CO)N)O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol typically involves the chemo-selective reaction of commercially available 2-amino-1,3-propane diols with electrophiles . The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol has several scientific research applications:
Biology: The compound is used in the synthesis of biodegradable polymers that have applications in biomedical research.
Medicine: It is involved in the development of new pharmaceutical compounds.
Industry: The compound is used in the production of environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, which influence the compound’s reactivity and functionality in various applications .
Comparison with Similar Compounds
Substituent Effects
- 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 2964-48-9): Features a nitro-substituted phenyl group. The electron-withdrawing nitro group enhances polarity and reduces solubility in non-polar solvents compared to the dimethylcyclohexyl group in the target compound .
- Impurity A (EP) of Chloramphenicol (CAS 716-61-0): A stereoisomer of the nitro-substituted analog, (1R,2R)-configured, demonstrating the impact of stereochemistry on biological activity and chromatographic behavior .
- Lignin Model Compounds (e.g., 2-(3,5-difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol): Contain fluorophenoxy and methoxyphenyl groups, emphasizing how electron-deficient substituents influence oxidative stability and reactivity in polymer chemistry .
Stereochemical Considerations
- The (1S,2S) and (1R,2R) configurations in nitrophenyl analogs (e.g., CAS 2964-48-9 vs. 716-61-0) result in distinct chromatographic retention times and bioactivity profiles, underscoring the importance of stereochemistry in pharmaceutical impurity analysis .
Physical and Analytical Properties
Table 1: Comparative Physical Properties
| Compound Name | Molecular Weight | CAS RN | Melting Point (°C) | Substituent |
|---|---|---|---|---|
| 2-Amino-1-(4-nitrophenyl)propane-1,3-diol | 212.20 | 2964-48-9 | 162–168 | 4-Nitrophenyl |
| Chloramphenicol Impurity A (EP) | 212.20 | 716-61-0 | Not reported | 4-Nitrophenyl (1R,2R) |
| Lignin Model Compound (VDF) | 382.35* | Not provided | Not reported | 3,5-Difluorophenoxy |
| Target Compound | Theoretical | Not provided | N/A | 4,4-Dimethylcyclohexyl |
*Calculated for C₁₈H₁₉F₂O₅.
Analytical Techniques
- HPLC-UV: Used for quantifying 2-amino-1-(4-nitrophenyl)propane-1,3-diol in chloramphenicol formulations, with retention times sensitive to stereochemistry .
Pharmaceutical Relevance
- Nitrophenyl-substituted analogs are critical in quality control of antibiotics like chloramphenicol, where stereoisomers act as impurities requiring precise quantification .
Industrial and Polymer Chemistry
- Lignin model compounds with fluorophenoxy groups undergo oxidative degradation in alkaline conditions, mediated by active oxygen species (AOS) . The dimethylcyclohexyl group in the target compound could impart steric hindrance, altering degradation kinetics in similar environments.
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